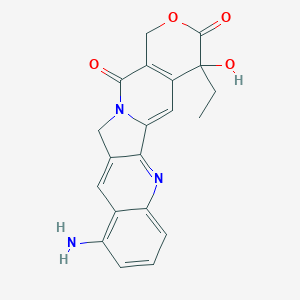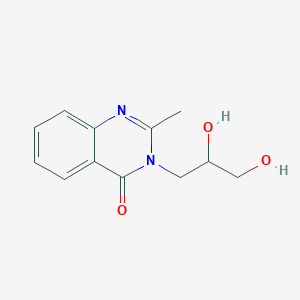
ジプロクアロン
概要
説明
ジプロクアロンは、キナゾリノン系に属する化学化合物です。1950年代後半に、Nogentaise de Produits Chimiqueのチームによって開発されました。この化合物は、主に鎮静、抗不安、抗ヒスタミン、鎮痛作用で知られています。フランスやその他のヨーロッパ諸国で主に販売されてきました。 ジプロクアロンは、主に変形性関節症や関節リウマチに関連する炎症性疼痛の治療に使用され、よりまれに不眠症、不安症、神経痛の治療にも使用されます .
2. 製法
ジプロクアロンの合成には、いくつかのステップが関与しています。主要な合成経路には、キナゾリノンコア構造の形成、続いて2,3-ジヒドロキシプロピル基とメチル基の導入が含まれます。反応条件は通常、有機溶媒と触媒の使用を含み、目的の生成物の形成を促進します。 工業生産方法は異なる場合がありますが、一般的には大規模生産用に最適化された同様の合成経路に従います .
科学的研究の応用
Diproqualone has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and for studying the properties of quinazolinone derivatives.
Biology: It is used in research to study its effects on various biological systems, including its sedative and anxiolytic properties.
Medicine: It is used in clinical research to study its potential therapeutic effects for treating inflammatory pain, insomnia, anxiety, and neuralgia.
Industry: It is used in the pharmaceutical industry for the development of new drugs with similar properties.
作用機序
ジプロクアロンは、いくつかのメカニズムを通じてその効果を発揮します。
GABAa受容体のβサブタイプにおけるアゴニスト活性: これはGABAの抑制効果を高め、鎮静作用と抗不安作用をもたらします。
すべてのヒスタミン受容体におけるアンタゴニスト活性: これはヒスタミン媒介効果を減らし、抗ヒスタミン作用に寄与します。
シクロオキシゲナーゼ-1酵素の阻害: これはプロ炎症性プロスタグランジンの生成を減らし、抗炎症作用と鎮痛作用をもたらします。
シグマ-1受容体とシグマ-2受容体の両方におけるアゴニスト活性: これらの受容体の機能とその臨床的意義はまだ完全に解明されていません.
Safety and Hazards
There are some concerns about the potential of Diproqualone for abuse and overdose . Therefore, it is not sold as a pure drug but only as the camphosulfonate salt in combination mixtures with other medicines such as Ethenzamide . According to a safety data sheet, Diproqualone is harmful if swallowed, in contact with skin, or if inhaled .
生化学分析
Biochemical Properties
Diproqualone has sedative, anxiolytic, antihistamine, and analgesic properties . These properties result from its agonist activity at the β subtype of the GABA a receptor, antagonist activity at all histamine receptors, inhibition of the cyclooxygenase-1 enzyme, and possibly its agonist activity at both the sigma-1 receptor and sigma-2 receptor .
Cellular Effects
The cellular effects of Diproqualone are primarily related to its anti-inflammatory and analgesic effects . It is used for treating inflammatory pain associated with osteoarthritis and rheumatoid arthritis
Molecular Mechanism
The molecular mechanism of Diproqualone involves its agonist activity at the β subtype of the GABA a receptor, antagonist activity at all histamine receptors, and inhibition of the cyclooxygenase-1 enzyme . It may also have agonist activity at both the sigma-1 receptor and sigma-2 receptor .
準備方法
The synthesis of Diproqualone involves several steps. The key synthetic route includes the formation of the quinazolinone core structure followed by the introduction of the 2,3-dihydroxypropyl and methyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
化学反応の分析
ジプロクアロンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: この反応は、1つの原子または原子団を別の原子または原子団と置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。
加水分解: この反応は、水を使って分子中の結合を切断することを伴います。一般的な条件には、酸性または塩基性の環境があります。
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
4. 科学研究への応用
ジプロクアロンは、次のような科学研究にいくつかの応用があります。
化学: 分析化学における標準物質として、およびキナゾリノン誘導体の性質を研究するために使用されます。
生物学: 鎮静作用や抗不安作用を含むさまざまな生物系への影響を研究するために、研究で使用されます。
医学: 炎症性疼痛、不眠症、不安症、神経痛の治療における潜在的な治療効果を研究するために、臨床研究で使用されます。
類似化合物との比較
ジプロクアロンは、鎮静、抗不安、抗ヒスタミン、鎮痛作用を組み合わせているため、そのクラスの中でユニークです。類似の化合物には次のようなものがあります。
- アフロクアロン
- エタクアロン
- メチルメタクアロン
- メクロクアロン
- メブロクアロン
- クロロクアロン
特性
IUPAC Name |
3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGLQWGMESPVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865821 | |
| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36518-02-2, 46800-89-9 | |
| Record name | Diproqualone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36518-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diproqualone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036518022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diproqualone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046800899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diproqualone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROQUALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7HLH8V4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPROQUALONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y2CV3EW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe a novel method for synthesizing Diproqualone and other quinazolinone derivatives?
A1: [] A recent study highlights a convenient, one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, the structural class to which Diproqualone belongs. This method utilizes a multicomponent reaction (3-MCR) involving isatoic anhydride, an amine, and an orthoester under catalyst and solvent-free conditions. Depending on the desired substitution pattern, ammonium acetate can be used in place of the amine. This strategy allows for the synthesis of various structurally related quinazolinones, including Diproqualone, by modifying the starting materials.
Q2: Are there any sustainable approaches for synthesizing quinazolinones like Diproqualone?
A2: [] Researchers have developed an efficient and sustainable method for synthesizing quinazolinones, including Diproqualone. This method employs a copper-glucose combination as a catalytic system in a biomass-derived green solvent, 2-methyltetrahydrofuran (2-MeTHF). Glucose acts as both a reducing agent for copper precursors and a chelating agent for the resulting low-valent copper species, enhancing the catalytic activity. This approach offers a greener alternative to conventional synthetic routes.
Q3: What research exists on the applications of synthesized quinazolinone derivatives?
A3: [] Synthesized quinazolinone derivatives, including Diproqualone, have demonstrated potential applications in medicinal chemistry, particularly in targeting the central nervous system. Researchers have successfully synthesized various drugs with known CNS activity using the aforementioned synthetic strategies. These include Methaqualone, Mebroqualone, Mecloqualone, and Piriquialone, highlighting the versatility of these synthetic approaches for developing new pharmaceutical compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


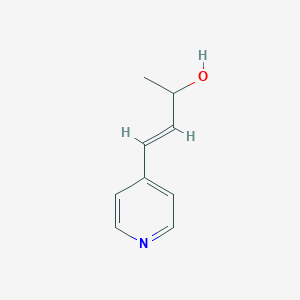
![(E)-4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbut-2-en-1-ol](/img/structure/B163115.png)
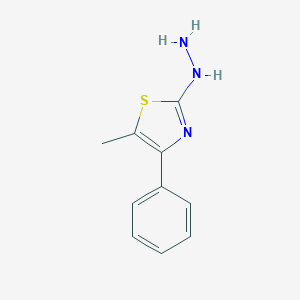


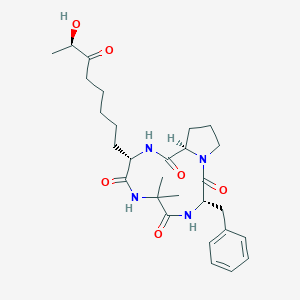



![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)



